molecular formula C15H22N2O5S B5323960 4-methoxy-N-(2-methoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide

4-methoxy-N-(2-methoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide

Cat. No.: B5323960
M. Wt: 342.4 g/mol
InChI Key: XJLSGHMRVSLKJH-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide is a synthetic organic compound. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and other fields. This compound features a benzenesulfonamide core with methoxy and pyrrolidinylcarbonyl substituents, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide typically involves multiple steps:

    Formation of the benzenesulfonamide core: This can be achieved by reacting a suitable benzene derivative with sulfonyl chloride under basic conditions.

    Introduction of the methoxy group: Methoxylation can be performed using methanol and a suitable catalyst.

    Attachment of the pyrrolidinylcarbonyl group: This step may involve the reaction of the intermediate with pyrrolidine and a carbonylating agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or pyrrolidinyl groups.

    Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

4-methoxy-N-(2-methoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzenesulfonamide: Lacks the pyrrolidinylcarbonyl and methoxyethyl groups.

    N-(2-methoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide: Lacks the 4-methoxy group.

    3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide: Lacks both methoxy groups.

Uniqueness

The presence of both methoxy and pyrrolidinylcarbonyl groups may confer unique chemical reactivity and biological activity, distinguishing it from simpler analogs.

Properties

IUPAC Name

4-methoxy-N-(2-methoxyethyl)-3-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-21-10-7-16-23(19,20)12-5-6-14(22-2)13(11-12)15(18)17-8-3-4-9-17/h5-6,11,16H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLSGHMRVSLKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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